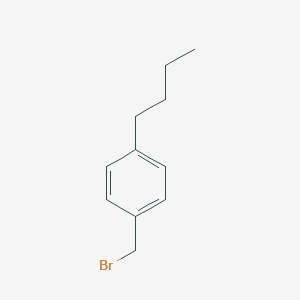

4-Butylbenzyl Bromide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQBGVFFKGZXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478625 | |

| Record name | 4-Butylbenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-16-5 | |

| Record name | 4-Butylbenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butylbenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways Involving 4 Butylbenzyl Bromide

Direct Bromination and Benzylic Functionalization Strategies for 4-Butylbenzyl Bromide Synthesis

The synthesis of this compound, a valuable intermediate in the production of pharmaceuticals and other specialty chemicals, is primarily achieved through the direct bromination of 4-butyltoluene. nbinno.comnordmann.global This process involves the selective substitution of a hydrogen atom on the benzylic methyl group with a bromine atom.

Radical bromination stands as a highly effective method for the synthesis of this compound from 4-tert-butyltoluene (B18130). This reaction is often carried out under solvent-free conditions, which not only enhances the purity of the product but also simplifies the subsequent purification process. The reaction typically involves treating 4-tert-butyltoluene with molecular bromine (Br₂) at elevated temperatures, generally between 80-90°C, for a duration of 4 to 6 hours. To prevent unwanted oxidative side reactions, the process is conducted under a dry nitrogen atmosphere.

Another approach involves a two-step process where 4-tert-butyltoluene is first subjected to radical bromination using bromine without a solvent to yield a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide. googleapis.com This mixture is then hydrolyzed with water in the presence of a Sommelet reagent to produce 4-tert-butylbenzaldehyde (B1265539). googleapis.comepo.org

Catalytic systems have been developed to enhance the selectivity and efficiency of the bromination of 4-butyltoluene. One such system involves the use of homogeneous cobalt(II) acetate (B1210297) or cerium(III) acetate catalysts in combination with bromide ions and hydrogen peroxide in glacial acetic acid. researchgate.netnih.gov This process leads to the partial oxidation of 4-tert-butyltoluene. researchgate.netnih.gov The reaction mechanism is proposed to involve the initial formation of a benzylic radical. researchgate.netnih.gov This radical can then either be oxidized by the metal catalyst to form 4-tert-butylbenzaldehyde or react with bromine generated in situ to produce 4-tert-butylbenzyl bromide and its subsequent hydrolysis and solvolysis products, 4-tert-butylbenzyl alcohol and 4-tert-butylbenzyl acetate. researchgate.netnih.gov

Cobalt(II) catalysts have been shown to be highly effective in oxidizing the benzylic radical, thereby minimizing the formation of brominated side products and leading to aldehyde selectivities of 75-80%. nih.gov In contrast, the use of a cerium catalyst results in a lower aldehyde selectivity of around 50% due to the competing bromination reaction. researchgate.netnih.gov The yield of the desired products can be increased by the addition of extra hydrogen peroxide. researchgate.netnih.gov

Furthermore, two-phase systems have been shown to be effective for the benzylic bromination of toluenes using Br₂ or Br⁻. acs.org In this system, the resulting benzyl (B1604629) bromide can undergo substitution with hydroxide, alkoxide, or carboxylate ions, which regenerates the bromide ion for recycling. acs.org This approach allows for the development of selective syntheses of various products, including benzyl bromides. acs.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of this compound. One such method utilizes a green oxidant and hydrobromic acid as the bromine source for the oxidation of p-methyl tertiary butyl under light conditions. google.com This process is reported to have high selectivity and conversion rates, leading to a high-purity product with a yield of over 89%. google.com The reaction is carried out in an organic solvent, and the oxidation reaction takes 4-6 hours to complete. google.com This method is considered environmentally friendly as it avoids the use of more hazardous brominating agents and is easily controlled. google.com

Another green approach involves the use of a photolytic HBr/H₂O₂ route in the absence of a solvent to produce organic bromides such as 4-t-butylbenzyl bromide. researchgate.netresearchgate.net This method has been shown to be highly efficient, with complete conversion of the starting material. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions of this compound

This compound is a reactive compound that readily participates in nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. cymitquimica.com These reactions are fundamental in organic synthesis for the introduction of diverse functional groups.

The mechanism of nucleophilic substitution of benzyl halides, including this compound, can proceed through either an Sₙ1 or Sₙ2 pathway, or a combination of both, depending on the reaction conditions and the structure of the substrate. utahtech.eduquora.com Sₙ1 reactions are two-step processes involving the formation of a carbocation intermediate, while Sₙ2 reactions are one-step processes where the nucleophile attacks the carbon atom and displaces the leaving group simultaneously. utahtech.eduvedantu.com

For primary benzylic halides like this compound, the Sₙ2 mechanism is generally favored due to the relatively low steric hindrance at the benzylic carbon. quora.comipl.org However, the benzylic position can also stabilize a positive charge, making the Sₙ1 pathway possible under certain conditions, such as in the presence of a polar protic solvent and a weak nucleophile. quora.comvedantu.com

A study on the nucleophilic substitution reaction between 4-tert-butylbenzyl bromide and potassium iodide in oil-in-water microemulsions revealed that the reaction rate is significantly influenced by the reaction medium. acs.orgnih.gov The reaction was found to be fastest in a micellar system, followed by microemulsions, and was slowest in a liquid crystalline phase. acs.orgnih.gov The enhanced reactivity in the microemulsion systems is attributed to a favorable microenvironment where the iodide ion is less hydrated and therefore more nucleophilic. acs.orgnih.gov

Kinetic isotope effect studies on the nucleophilic substitution of benzylic bromides can provide insights into the extent of ionization and the nature of the transition state. researchgate.net

This compound serves as a versatile precursor for the synthesis of various classes of organic compounds through nucleophilic substitution.

Ethers: Ethers can be synthesized by reacting this compound with alcohols or phenols in the presence of a base. For example, 4-tert-butylbenzyl phenol (B47542) ether has been synthesized from the reaction of 4-tert-butylbenzyl bromide and tert-butyl phenol. ipl.org Another example is the synthesis of ethyl N-butyl-P-(4-(4-tert-butylbenzyloxy)phenyl)phosphonamidate by reacting ethyl N-butyl-P-(4-hydroxyphenyl)phosphonamidate with 4-(tert-butyl)benzyl bromide in the presence of potassium carbonate. mdpi.com The synthesis of aryl ethers can also be achieved by reacting an alcohol with an aromatic compound in the presence of a base and a transition metal catalyst. google.com

Esters: Esters are formed by the reaction of this compound with carboxylates. This reaction is often used for the derivatization of carboxylic acids for analysis by gas chromatography-mass spectrometry (GC-MS). d-nb.inforesearchgate.net For instance, 4-t-butylbenzyl esters of various carboxylic acids have been synthesized by reacting the corresponding acid with 4-t-butylbenzyl bromide under phase-transfer conditions or with microwave assistance. d-nb.inforesearchgate.net

Amines: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia (B1221849) or the corresponding amines. libretexts.orgsigmaaldrich.com For example, 1-neopentyl-4-(4-tert-butylbenzyl)-1,2,4-triazolium bromide was synthesized by reacting 1-neopentyl-1,2,4-triazole with 4-tert-butylbenzyl bromide. nih.goviucr.orgiucr.org The synthesis of secondary amines can be achieved through a self-limiting alkylation process. acs.org Furthermore, alkyldiarylamines can be synthesized in a two-step procedure starting from a primary amine and two different aryl bromides, where one of the steps involves the reaction with a benzyl bromide derivative. cmu.edu Another method involves the use of azide (B81097) ion as a nucleophile to form an alkyl azide, which is then reduced to the primary amine. libretexts.org

Phase-Transfer Catalysis in Reactions of this compound

Phase-transfer catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. researchgate.net This methodology is particularly useful for reactions involving anionic nucleophiles and organic substrates like this compound, which has low solubility in aqueous media. The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt or a crown ether, transports the anion from the aqueous or solid phase into the organic phase, where the reaction can proceed. researchgate.net

A significant application of PTC in the chemistry of this compound is in nucleophilic substitution reactions. For instance, the synthesis of nitriles, which are valuable precursors for pharmaceuticals and other fine chemicals, can be efficiently achieved. The reaction of 4-tert-butylbenzyl bromide with potassium cyanide, a solid salt, is greatly accelerated in an organic solvent like dichloromethane (B109758) by using a phase-transfer catalyst such as 18-crown-6. The crown ether complexes the potassium ion, increasing the "nakedness" and nucleophilicity of the cyanide anion in the organic phase, leading to high yields of (4-tert-butylphenyl)acetonitrile.

Another approach involves using mesoporous solid materials to mediate reactions between lipophilic compounds like 4-tert-butylbenzyl bromide and inorganic salts. nih.gov In one study, the pores of a mesoporous silica (B1680970) material were filled with an aqueous solution of potassium iodide. researchgate.net This solid material was then dispersed in the lipophilic 4-tert-butylbenzyl bromide. nih.govresearchgate.net The reaction to form 4-tert-butylbenzyl iodide occurs rapidly at the large interface between the aqueous and organic phases. nih.govresearchgate.net

Bifunctional phase-transfer catalysts, which contain both a phase-transfer unit (like a quaternary ammonium salt) and a hydrogen-bond donor group (like a (thio)urea or squaramide), have been developed for asymmetric synthesis. mdpi.com Chiral quaternary ammonium salts derived from cinchona alkaloids have also been employed as phase-transfer catalysts in various asymmetric reactions, including alkylations and Michael additions. d-nb.infobeilstein-journals.orgdoi.org For example, base-free enantioselective SN2 alkylation of 2-oxindoles has been achieved using such bifunctional catalysts, where benzyl bromides serve as the alkylating agents. d-nb.infobeilstein-journals.org

The table below summarizes examples of phase-transfer catalyzed reactions involving benzyl bromides.

Table 1: Examples of Phase-Transfer Catalyzed Reactions

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-tert-Butylbenzyl bromide | Potassium cyanide | 18-Crown-6 | (4-tert-Butylphenyl)acetonitrile | 99% | |

| 4-tert-Butylbenzyl bromide | Potassium iodide (in mesoporous silica) | None (interfacial reaction) | 4-tert-Butylbenzyl iodide | High | researchgate.net |

| 3,5-bis(tert-butyl)benzyl bromide | 2-Oxindole derivative | Chiral Quaternary Ammonium Salt | Alkylated Oxindole | 92% | d-nb.info |

Organometallic Reactions Utilizing this compound

This compound serves as a key precursor in various organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex organic molecules.

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. chemguide.co.uk They are prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukleah4sci.com In the case of this compound, the corresponding Grignard reagent, 4-butylbenzylmagnesium bromide, can be formed. It is crucial to maintain strictly anhydrous conditions, as Grignard reagents react readily with water. chemguide.co.uk

The formation of Grignard reagents can also be achieved using mechanochemistry, which involves ball milling. This technique can reduce solvent usage and reaction times. nih.gov For example, 4-tert-butylphenyl bromide has been converted to its Grignard reagent and subsequently carboxylated by reacting with gaseous carbon dioxide in a ball mill, yielding 4-tert-butylbenzoic acid. nih.gov

Once formed, the 4-butylbenzyl Grignard reagent can participate in a variety of transformations. A primary application is its reaction with carbonyl compounds. smolecule.com For instance, it reacts with aldehydes to form secondary alcohols, with ketones to produce tertiary alcohols, and with carbon dioxide to yield carboxylic acids. smolecule.comwisc.edu The bulky tert-butyl group can introduce steric hindrance, which may influence the regioselectivity of the nucleophilic attack. smolecule.com

Table 2: Transformations of 4-Butylbenzyl Grignard Reagent

| Reactant | Product | Reaction Type | Reference |

|---|---|---|---|

| Aldehyde (R-CHO) | Secondary Alcohol (4-Bu-C6H4-CH2-CH(OH)-R) | Nucleophilic Addition | wisc.edu |

| Ketone (R-CO-R') | Tertiary Alcohol (4-Bu-C6H4-CH2-C(OH)(R)-R') | Nucleophilic Addition | wisc.edu |

| Carbon Dioxide (CO2) | Carboxylic Acid (4-Bu-C6H4-CH2-COOH) | Carboxylation | nih.govsmolecule.com |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound can act as an electrophilic partner in several of these important reactions.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide. organic-chemistry.org While traditionally used for sp2-sp2 bond formation, recent advancements have expanded its scope to include benzylic halides. nih.govnih.govlookchem.com The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., JohnPhos or tedicyp), in the presence of a base, would yield a diarylmethane derivative. nih.govlookchem.com Microwave conditions have been shown to accelerate these couplings. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org While the classic Sonogashira reaction involves sp2 halides, recent developments have enabled the coupling of sp3 halides, including benzylic bromides. sustech.edu.cn A general stereoconvergent Sonogashira C(sp3)–C(sp) cross-coupling of racemic alkyl halides with terminal alkynes has been developed using a copper-catalyzed radical-involved alkynylation with a chiral P,N-ligand. sustech.edu.cn This methodology could potentially be applied to this compound to synthesize substituted alkynes.

Heck Coupling: The Heck reaction is the palladium-catalyzed arylation of an olefin with an aryl halide. nih.gov While the classic Heck reaction uses aryl or vinyl halides, variations involving benzylic halides are less common but have been reported. Some research has explored Heck-type reactions using water-soluble rhodium catalysts or palladium complexes with N-heterocyclic carbene (NHC) ligands. researchgate.nettubitak.gov.tr For example, palladium complexes derived from 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts have shown good catalytic activity in the Heck coupling of aryl bromides under mild conditions. nih.govresearchgate.net

Table 3: Cross-Coupling Reactions with Benzyl Halides

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)2 / JohnPhos / K2CO3 | Diarylmethane | nih.govlookchem.com |

| Sonogashira | Terminal Alkyne | Copper(I) / Chiral P,N-Ligand | Propargylarene | sustech.edu.cn |

| Heck | Styrene | Pd(OAc)2 / Imidazolinium Salt / K2CO3 | Stilbene Derivative | tubitak.gov.tr |

Radical Reactions Initiated or Propagated by this compound

The benzylic C-Br bond in this compound is relatively weak and can undergo homolytic cleavage to form a stable 4-butylbenzyl radical. This property allows it to participate in various radical-mediated transformations.

Photolysis, the decomposition of a chemical compound by light, can initiate radical reactions. scispace.com While direct photolytic rearrangement of this compound itself is not a commonly cited reaction, it can be formed through photolytically initiated hydrogen atom transfer processes.

In one study, the photolysis of N-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide was conducted in the presence of 4-tert-butyltoluene. rsc.orgrsc.org This reaction generated a bromine radical, which then abstracted a hydrogen atom from the benzylic position of 4-tert-butyltoluene. rsc.org This intermolecular hydrogen atom transfer resulted in the formation of the 4-tert-butylbenzyl radical, which subsequently reacted to form 4-tert-butylbenzyl bromide. rsc.orgrsc.org The ratio of the brominated phenylalanine product to 4-tert-butylbenzyl bromide was found to be dependent on the concentration of the starting N-bromoamide, confirming the intermolecular nature of the hydrogen transfer. rsc.org

The mechanism of benzylic bromination often involves a radical chain reaction initiated by heat or light, where a bromine radical selectively abstracts a benzylic hydrogen due to the lower bond dissociation energy of the benzylic C-H bond compared to other alkyl C-H bonds. masterorganicchemistry.com

Table 4: Hydrogen Atom Transfer Involving 4-tert-Butyl Toluene

| Reaction Conditions | Hydrogen Atom Abstractor | Intermediate Radical | Product | Reference |

|---|---|---|---|---|

| Photolysis of N-bromoamide in presence of 4-tert-butyltoluene | Bromine Radical (Br•) | 4-tert-Butylbenzyl Radical | 4-tert-Butylbenzyl Bromide | rsc.orgrsc.org |

Single-electron transfer (SET) is a fundamental step in many radical reactions, where an electron is transferred from a donor to an acceptor molecule. thieme-connect.de this compound can act as an electron acceptor in such processes. The reduction of an alkyl halide via SET leads to the formation of a radical anion, which then rapidly dissociates to give a carbon-centered radical and a halide anion. scispace.com

The reactivity of this compound in electron transfer reactions has been noted in various contexts. For instance, the reaction of p-tert-butylbenzyl bromide with silver hyponitrite was explained in terms of the stability of the cation generated from the halide, suggesting an electron transfer component to the reaction mechanism. acs.org

More recently, photoredox catalysis has emerged as a powerful method for initiating radical reactions via SET under mild conditions. acs.orgrsc.org For example, the reductive homocoupling of 4-tert-butylbenzyl chloride has been achieved using a combination of zirconocene (B1252598) and photoredox catalysis under visible light irradiation. acs.org This reaction proceeds through the formation of a benzyl radical via an electron transfer process, which then undergoes radical-radical coupling to form the bibenzyl product. acs.org While this specific study used the chloride analogue, the principle is directly applicable to this compound, which is generally more reactive in such reductive processes.

Derivatization Techniques for Analytical Applications of this compound

Derivatization is a crucial sample preparation technique in gas chromatography (GC) used to convert analytes into a more volatile and thermally stable form, thereby improving their chromatographic behavior and detection. gcms.czsigmaaldrich.com For highly polar compounds like carboxylic acids, which exhibit poor peak shape and are not sufficiently volatile for GC analysis, derivatization is essential. sigmaaldrich.comcolostate.edu Alkylation, which involves replacing an active hydrogen in a functional group with an alkyl group, is a common derivatization strategy. gcms.czresearch-solution.com This process reduces the polarity of the analyte, making it suitable for GC analysis. gcms.cz

A notable derivatization method involves the use of 4-t-butylbenzyl bromide for the analysis of carboxylic acids by gas chromatography-mass spectrometry (GC-MS). d-nb.inforesearchgate.net In this technique, carboxylic acids are converted into their corresponding 4-t-butylbenzyl esters through a reaction with 4-t-butylbenzyl bromide. d-nb.infonii.ac.jp This process, known as 4-t-butylbenzylation, enhances the sensitivity of the analysis. researchgate.net The introduction of the 4-t-butylbenzyl group allows for the generation of stable tertiary benzyl cations during electron ionization in the mass spectrometer. d-nb.inforesearchgate.net

The derivatization reaction can be optimized using a microwave reactor, which allows for efficient and rapid sample preparation. d-nb.inforesearchgate.net Studies have demonstrated the successful application of this method for the determination of carboxylic acids in various water samples, including rainwater, with good sensitivity and reproducibility. d-nb.inforesearchgate.net

For instance, the derivatization of valeric acid, chloroacetic acid, and octanoic acid has been successfully carried out using microwave irradiation in the presence of a phase-transfer catalyst. d-nb.info The effectiveness of the derivatization is evaluated by the peak area ratio of the characteristic fragment ion to an internal standard. d-nb.info

Table 1: Microwave-Assisted Derivatization of Carboxylic Acids with 4-t-Butylbenzyl Bromide

| Carboxylic Acid | Phase-Transfer Catalyst | Peak Area Ratio ([M-15]⁺ / Internal Standard) |

| Valeric Acid | Tetrabutylammonium chloride | Varies with reaction conditions |

| Chloroacetic Acid | Tetrabutylammonium chloride | Varies with reaction conditions |

| Octanoic Acid | Tetrabutylammonium chloride | Varies with reaction conditions |

Data derived from studies on derivatization optimization. The peak area ratio is a measure of the reaction's progress. d-nb.info

The analysis of 4-t-butylbenzyl esters by GC-MS with electron ionization (EI) reveals characteristic fragmentation patterns. d-nb.info When the derivatized ester enters the mass spectrometer, it is ionized, leading to the formation of a molecular ion (M⁺). gbiosciences.com These molecular ions are often unstable and break down into smaller, charged fragments. gbiosciences.comlibretexts.org

In the mass spectra of 4-t-butylbenzyl esters, a highly intense ion peak is observed at [M-15]⁺. d-nb.inforesearchgate.net This prominent peak corresponds to the loss of a methyl radical (•CH₃) from the t-butyl group of the molecular ion. d-nb.inforesearchgate.net The resulting cation is a stable tertiary benzyl cation. d-nb.inforesearchgate.net This fragmentation pathway is a key feature that enhances the sensitivity of the detection method. researchgate.net

The general fragmentation of 4-t-butylbenzyl carboxylates can be predicted. The initial electron ionization forms the molecular ion, which then undergoes the loss of a methyl radical to form the stable [M-15]⁺ cation. researchgate.net This cation is often the base peak in the mass spectrum. d-nb.info For example, in the EI-MS spectra of 4-t-butylbenzyl formate (B1220265) and 4-t-butylbenzyl acetate, the base peaks are detected at m/z 177 and 191, respectively, corresponding to the [M-15]⁺ ions. d-nb.info

Table 2: Characteristic Mass Fragments of 4-t-Butylbenzyl Carboxylates

| Carboxylic Acid Derivative | Molecular Weight (MW) | Base Peak (m/z) | Fragment Ion |

| 4-t-Butylbenzyl formate | 192 | 177 | [M-15]⁺ |

| 4-t-Butylbenzyl acetate | 206 | 191 | [M-15]⁺ |

| 4-t-Butylbenzyl 2,2-dimethylhexanoate | 290 | 275 | [M-15]⁺ |

This table illustrates the characteristic loss of a methyl group (15 Da) in the mass spectrometric analysis of 4-t-butylbenzyl esters. d-nb.inforesearchgate.net

The fragmentation process is crucial for identifying the original carboxylic acid, as the resulting cations retain information about the parent molecule. d-nb.inforesearchgate.net This "detection-oriented derivatization" makes 4-t-butylbenzylation a powerful technique for the trace analysis of carboxylic acids in various matrices. researchgate.net

Applications of 4 Butylbenzyl Bromide in Advanced Chemical Synthesis

Role of 4-Butylbenzyl Bromide as a Building Block in Complex Molecule Construction

As a reactive benzyl (B1604629) halide, this compound serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is the foundation of its role as a building block, allowing for the covalent attachment of the 4-butylbenzyl group to a wide range of nucleophiles, including those containing oxygen, nitrogen, and carbon atoms.

In the realm of fine and specialty chemicals, this compound is employed as a key intermediate. Its hydrophobic butyl group and reactive bromomethyl functionality make it suitable for constructing molecules with specific physical and chemical properties. For instance, it can be used in nucleophilic substitution reactions to create more complex molecules. A general example is its reaction with potassium iodide in microemulsions, a process studied to understand reaction kinetics in constrained environments. sigmaaldrich.com The introduction of the 4-butylbenzyl group can enhance solubility in nonpolar solvents and introduce steric bulk, which can be desirable in materials science applications such as polymers and coatings. nbinno.com

The synthesis of various organic compounds often leverages the reactivity of the benzylic bromide. This group is an excellent leaving group, facilitating reactions with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to construct elaborate molecular architectures from simpler precursors.

A notable application of this compound is in the synthesis of 4-butylbenzyl isocyanide. Isocyanides are valuable intermediates in organic chemistry, particularly for multicomponent reactions like the Passerini and Ugi reactions. thieme-connect.deorganic-chemistry.org A direct conversion method has been developed to prepare benzyl isocyanides from benzyl halides. thieme-connect.deorganic-chemistry.org

This process involves treating the benzyl halide, such as 4-tert-butylbenzyl bromide (a structurally similar compound), with a silver salt and trimethylsilyl (B98337) cyanide (TMSCN). thieme-connect.deresearchgate.net The subsequent cleavage of the carbon-silicon bond yields the corresponding isocyanide. thieme-connect.deorganic-chemistry.org Research has shown that benzyl bromides generally provide the highest yields in this transformation compared to other benzyl halides. organic-chemistry.org

| Reactant | Reagents | Product | Key Transformation |

|---|---|---|---|

| This compound | 1. Silver Salt (e.g., AgClO₄, AgBF₄, or AgOTf), Trimethylsilyl cyanide (TMSCN) 2. TBAF or aq. NaHCO₃ | 4-Butylbenzyl Isocyanide | Conversion of a benzyl bromide to a benzyl isocyanide |

Intermediacy of this compound in Medicinal Chemistry

The structural features of this compound make it a valuable precursor in the synthesis of molecules with potential therapeutic applications. The 4-butylphenyl group can interact with hydrophobic pockets in biological targets, potentially enhancing the potency and selectivity of drug candidates.

This compound serves as a precursor for a variety of biologically active compounds. For example, the structurally related 4-tert-butylbenzyl bromide is used as a reagent in the organic synthesis of C(5)-substituted analogs of certain inhibitors and in the preparation of hydroxy-based sphingosine (B13886) kinase inhibitors. cymitquimica.com The role of such benzyl bromides is typically to alkylate a nucleophilic site on a core scaffold, introducing the substituted benzyl moiety as a key pharmacophoric element. This modification can significantly influence the compound's interaction with its biological target.

Sphingosine kinases (SphK), specifically isoforms SphK1 and SphK2, are important targets in drug discovery due to their role in cell proliferation, survival, and inflammation. nih.govebi.ac.uk The development of inhibitors for these enzymes is an active area of research. 4-tert-Butylbenzyl bromide has been explicitly used in the preparation of hydroxy-based sphingosine kinase inhibitors. cymitquimica.com

In the design of SphK inhibitors, a common structural motif involves a "lipophilic tail" that occupies a hydrophobic binding pocket of the enzyme. nih.gov The 4-butylbenzyl group is well-suited to serve as this tail. Synthetic strategies often involve the nucleophilic substitution reaction between a phenolic hydroxyl group on a core heterocyclic scaffold and this compound to form an ether linkage. This approach has been used to create a library of potential inhibitors where the nature of the lipophilic tail is varied to optimize potency and selectivity. nih.gov For instance, analogs with different terminal bulky groups, including tert-butyl, have been synthesized to probe the dimensions of the binding pocket. nih.gov

| Enzyme Target | Role of this compound | Example Synthetic Step | Purpose of Moiety |

|---|---|---|---|

| Sphingosine Kinase (SphK) | Precursor for introducing a lipophilic tail | Alkylation of a phenolic hydroxyl group on a core inhibitor scaffold | To occupy a hydrophobic pocket in the enzyme's active site |

The use of this compound is integrated into broader drug discovery research programs. orgsyn.org As a versatile building block, it allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR). chemimpex.com By introducing the 4-butylbenzyl group, medicinal chemists can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. nbinno.com

In the context of developing therapeutic agents, benzyl bromides are key intermediates for creating libraries of related compounds. chemimpex.com This chemical diversity is essential for screening against biological targets to identify novel drug candidates. The ability to readily incorporate the 4-butylbenzyl fragment via robust chemical reactions makes this compound a valuable tool in the iterative process of drug design and optimization. nih.gov

Applications in Materials Science

This compound serves as a versatile building block in materials science, primarily due to the reactivity of its benzylic bromide group. This functional group allows for its incorporation into a variety of molecular architectures, enabling the synthesis of advanced materials with tailored properties. Its applications span from creating functional polymers to designing sophisticated liquid crystals and ionic liquids.

Precursor for Polymer Synthesis and Modification

The benzylic bromide functional group makes this compound a suitable candidate for initiating controlled radical polymerization processes, most notably Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond can be reversibly cleaved by a transition-metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers.

Using this compound as an initiator allows for the precise synthesis of polymers with a 4-butylbenzyl group at one end of the polymer chain. This terminal functional group can influence the polymer's properties, such as its solubility, thermal stability, and self-assembly behavior. The butyl group imparts hydrophobicity, which can be exploited in the design of amphiphilic block copolymers. These polymers can self-assemble in solution to form micelles or other nanostructures, which have applications in drug delivery and nanotechnology.

Furthermore, the bromide end-group on the resulting polymer remains active, allowing for subsequent chain-end modification. This "living" characteristic enables the synthesis of more complex polymer architectures, such as block copolymers, by sequentially adding different monomers.

Table 1: Potential Polymer Structures Initiated by this compound

| Monomer | Resulting Polymer Structure | Potential Application |

| Styrene | 4-Butylbenzyl-polystyrene | Thermoplastics, films |

| Methyl Methacrylate | 4-Butylbenzyl-poly(methyl methacrylate) | Optical materials, coatings |

| Acrylonitrile | 4-Butylbenzyl-polyacrylonitrile | Carbon fiber precursors |

This table represents theoretical polymer structures that could be synthesized using this compound as an ATRP initiator.

Synthesis of Ionic Liquids and Related Materials

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. They are synthesized by pairing a large organic cation with a suitable anion. This compound is an effective reagent for synthesizing the cationic component of ILs through quaternization reactions.

In a typical synthesis, a nitrogen-containing heterocyclic compound, such as an N-alkylimidazole or a pyridine (B92270) derivative, is reacted with this compound. The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a new carbon-nitrogen bond. This process results in a quaternary ammonium (B1175870) salt, where the 4-butylbenzyl group is covalently attached to the heterocyclic ring. The resulting bromide salt can then undergo anion exchange to generate a variety of ionic liquids with different properties.

The inclusion of the 4-butylbenzyl group can influence the physical properties of the ionic liquid, such as its viscosity, density, and miscibility with other solvents. The aromatic ring and the alkyl chain contribute to its nonpolar character, making it useful for applications in organic synthesis, electrochemistry, and separation science.

Table 2: Representative Ionic Liquid Cations from this compound

| Reactant | Resulting Cation |

| 1-Methylimidazole | 1-(4-Butylbenzyl)-3-methylimidazolium |

| Pyridine | 1-(4-Butylbenzyl)pyridinium |

| Triethylamine | (4-Butylbenzyl)triethylammonium |

Role in Liquid Crystal (LC) Material Synthesis

This compound is a valuable intermediate in the synthesis of thermotropic liquid crystals. Liquid crystal molecules typically consist of a rigid core (mesogen) and one or more flexible terminal chains. The 4-butylbenzyl group can be incorporated as one of these flexible tails. The length and structure of these alkyl chains are critical as they influence the melting point and the temperature range of the liquid crystalline phases (e.g., nematic, smectic).

In a documented synthetic pathway, this compound is prepared from 4-butylbenzyl alcohol by reaction with hydrobromic acid. amazonaws.com This bromide is then used as an alkylating agent to connect the 4-butylbenzyl moiety to a mesogenic core, often through an ether or ester linkage. For instance, it can be reacted with a phenolic group on a core structure to form an ether bond. The presence of the butyl group helps to lower the melting point of the final compound and promote the formation of stable mesophases.

An example of its application is in the synthesis of Schiff base (imine) liquid crystals. The 4-butylbenzyl group can be part of either the aldehyde or the aniline (B41778) precursor molecule that undergoes condensation to form the final liquid crystalline compound. amazonaws.com

Table 3: Intermediates in Liquid Crystal Synthesis

| Compound Name | Structure | Role in Synthesis | Reference |

| 4-Butylbenzyl Alcohol | C₄H₉-C₆H₄-CH₂OH | Precursor to the bromide | amazonaws.com |

| This compound | C₄H₉-C₆H₄-CH₂Br | Key alkylating agent | amazonaws.com |

| 4-((E)-(4-Butylphenylimino)methyl)phenol | C₄H₉-C₆H₄-N=CH-C₆H₄-OH | Example of a related LC structure | amazonaws.com |

Theoretical and Computational Chemistry Studies of 4 Butylbenzyl Bromide

Molecular Dynamics Simulations of 4-Butylbenzyl Bromide in Reaction Media

While quantum mechanics is excellent for studying the electronic details of a single molecule or a small molecular system, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. chemrxiv.orgdntb.gov.ua An MD simulation for this compound would involve placing the molecule in a simulated "box" filled with solvent molecules (e.g., water, ethanol, or acetonitrile) and calculating the forces between all atoms to model their motion.

These simulations provide critical insights into:

Solvation Effects: MD can reveal how solvent molecules arrange themselves around the this compound molecule, forming a solvation shell. The nature of this solvation can significantly influence reaction rates. ias.ac.in For instance, polar protic solvents can stabilize the bromide leaving group and any potential carbocation intermediate, favoring an SN1 pathway.

Reactant Dynamics: Simulations can model the diffusion of reactants towards each other and the frequency and orientation of their collisions, which are crucial factors in reaction kinetics.

Conformational Analysis: The butyl group attached to the benzene (B151609) ring has rotational freedom. MD simulations can explore the different conformations of the molecule in solution and determine their relative stabilities.

By combining quantum mechanical calculations on the reaction itself with MD simulations of the system in its environment (a QM/MM approach), a comprehensive picture of the reaction dynamics can be achieved. chemrxiv.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derived Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their physical properties or biological activity. ijpsr.compharmacy180.com

SAR is a qualitative approach that identifies key chemical groups and structural features responsible for a compound's activity. ijpsr.com For derivatives of this compound, SAR studies might involve synthesizing a series of analogs where the butyl group is replaced with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or moved to different positions on the ring to see how these changes affect a specific outcome.

QSAR takes this a step further by developing mathematical models to quantitatively predict the activity of new compounds. fiveable.menih.gov In a hypothetical QSAR study on a series of 4-alkylbenzyl bromide derivatives, one would:

Synthesize and test a "training set" of compounds for a specific biological activity (e.g., enzyme inhibition, measured as IC50).

Calculate various molecular descriptors for each compound. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).

Use statistical methods, like multiple linear regression, to build a mathematical equation that relates the descriptors to the observed activity.

A resulting QSAR equation might look like: log(1/IC50) = c1(logP) + c2(σ) + c3*(Es) + constant

Where logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects. Such a model would allow researchers to predict the activity of unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.

| Derivative (Alkyl Group) | LogP (Hydrophobicity) | Es (Steric Parameter) | Observed Activity (log(1/IC50)) |

|---|---|---|---|

| Methyl | 2.11 | 0.00 | 4.5 |

| Ethyl | 2.67 | -0.07 | 4.8 |

| Propyl | 3.15 | -0.36 | 5.1 |

| Butyl | 3.63 | -0.39 | 5.4 |

| tert-Butyl | 3.41 | -1.54 | 4.9 |

Future Directions and Emerging Research Areas for 4 Butylbenzyl Bromide

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The development of environmentally friendly and efficient methods for the synthesis of benzylic bromides, including 4-butylbenzyl bromide, is a significant area of current research. Traditional bromination methods often rely on hazardous reagents and solvents. researchgate.net Modern approaches are increasingly focused on greener alternatives that offer high selectivity and sustainability.

One promising direction is the use of microwave-assisted organic synthesis. tandfonline.com Microwave irradiation can significantly reduce reaction times and improve yields in the conversion of benzylic alcohols to benzylic bromides. tandfonline.com For instance, a mixture of triphenylphosphine (B44618) and N-bromosuccinimide (NBS) under microwave conditions provides an efficient, solvent-free method for this transformation. tandfonline.com Another sustainable approach involves using diethyl carbonate as a recyclable, environmentally friendly solvent for microwave-assisted benzylic bromination with NBS. researchgate.net

Furthermore, the development of catalytic methods that avoid the use of stoichiometric brominating agents is a key goal. While not yet specifically demonstrated for this compound, the broader trend in organic synthesis is moving towards C-H activation strategies, which could one day provide a direct and atom-economical route to such compounds from readily available precursors like 4-butyltoluene. researchgate.net

A summary of emerging sustainable synthetic methods for benzylic bromides is presented in the table below.

| Methodology | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. tandfonline.com | Reduced reaction times, higher yields, potential for solvent-free conditions. tandfonline.com |

| Green Solvents | Replacement of hazardous solvents like carbon tetrachloride with greener alternatives such as diethyl carbonate. researchgate.net | Improved environmental profile, recyclability of solvents. researchgate.net |

| Continuous Photochemical Bromination | In situ generation of bromine using NaBrO3/HBr in a continuous flow reactor with LED irradiation. rsc.org | Enhanced safety by avoiding storage of molecular bromine, high throughput, and reduced waste. rsc.orgresearchgate.net |

| Catalytic HBr/H₂O₂ Systems | Use of hydrogen peroxide as an oxidant for the in situ generation of bromine from hydrobromic acid. | Water as the only byproduct, avoiding the use of halogenated solvents. |

Exploration of New Catalytic Systems for this compound Transformations

This compound is an excellent substrate for a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Research in this area is focused on the development of more active, stable, and versatile catalytic systems.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used transformation. tamu.edu Future research will likely focus on developing palladium catalysts with novel phosphine (B1218219) ligands that can facilitate the coupling of this compound with a broader range of boronic acids and their derivatives under milder conditions and at lower catalyst loadings. nih.govorganic-chemistry.org For instance, ligands like SPhos have demonstrated high activity for Suzuki-Miyaura reactions, enabling the synthesis of sterically hindered biaryls. nih.gov The development of air-stable palladium precatalysts also simplifies the experimental setup and enhances reproducibility. organic-chemistry.org

Beyond palladium, there is growing interest in using more earth-abundant and less expensive metals like nickel and iron for cross-coupling reactions. acs.org Developing catalytic systems based on these metals for the transformation of this compound would represent a significant advance in terms of cost and sustainability. Additionally, dual catalytic approaches that merge photoredox catalysis with transition metal catalysis are opening up new avenues for previously challenging transformations.

Recent advancements in catalytic cross-coupling reactions relevant to this compound are summarized below.

| Coupling Reaction | Catalyst System | Key Advantages |

| Suzuki-Miyaura | Palladium with advanced phosphine ligands (e.g., SPhos). nih.gov | High activity, broad substrate scope, ability to form hindered biaryls. nih.gov |

| Negishi-type | Palladium-catalyzed coupling with organozinc reagents. nih.gov | Can be performed in water ("on water"), tolerates a wide range of functional groups. nih.gov |

| sp-sp³ Coupling | Palladium-catalyzed reaction with lithium acetylides. nih.gov | Rapid reaction times (minutes at room temperature), high functional group tolerance. nih.gov |

| Diazo Compound Coupling | Palladium-catalyzed reaction with diazoesters. researchgate.netresearchgate.net | Stereoselective synthesis of (E)-α,β-diarylacrylates. researchgate.net |

Expanding Applications in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and agrochemical industries. sigmaaldrich.com While this compound itself is achiral, it can be used as a prochiral substrate or as a building block in the synthesis of chiral molecules.

Future research is expected to focus on the development of stereoselective reactions involving this compound. masterorganicchemistry.com This could include, for example, enantioselective alkylation reactions where a nucleophile is added to the benzylic position under the control of a chiral catalyst. The development of new chiral ligands for transition metal catalysts will be crucial for achieving high levels of enantioselectivity in such transformations.

Another emerging area is the use of organocatalysis, which employs small organic molecules as catalysts. Chiral organocatalysts could be developed to mediate the asymmetric transformation of derivatives of this compound. Furthermore, enzymatic strategies are gaining prominence for their high stereoselectivity under mild reaction conditions. rsc.org Engineered enzymes could potentially be used for the kinetic resolution of racemic derivatives of this compound or for the asymmetric functionalization of related prochiral substrates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow technologies and automated platforms is revolutionizing the way molecules are made, from laboratory-scale research to industrial production. springernature.com These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability.

The synthesis of benzylic bromides, including what can be inferred for this compound, has been successfully adapted to continuous flow photochemical reactors. rsc.orgapolloscientific.co.uk This approach allows for the safe in situ generation of bromine, precise control over reaction parameters, and high throughput. researchgate.netrsc.org Future work will likely focus on integrating these flow synthesis modules with downstream processing steps, such as purification and subsequent reactions, to create fully continuous multi-step syntheses. flinders.edu.au

Automated synthesis platforms, often referred to as "synthesis robots" or "chemputers," are capable of performing complex multi-step syntheses with minimal human intervention. nih.govfu-berlin.de These platforms can be used for the rapid synthesis of libraries of compounds for drug discovery or materials science research. nih.govchemrxiv.org this compound, as a versatile building block, is an ideal candidate for use in such automated systems. For example, pre-packed capsules containing reagents for specific reactions, such as Suzuki-Miyaura couplings, can be used in automated synthesizers to streamline the production of diverse molecular libraries. synplechem.com

| Technology | Application to this compound | Advantages |

| Continuous Flow Chemistry | Photochemical bromination of 4-butyltoluene to produce this compound. rsc.orgapolloscientific.co.uk | Enhanced safety, precise control of reaction conditions, scalability, high throughput. researchgate.netrsc.org |

| Automated Synthesis Platforms | Use as a building block in the automated, multi-step synthesis of compound libraries. nih.govfu-berlin.de | Rapid synthesis of diverse molecules, high reproducibility, efficient optimization of reaction conditions. nih.govchemrxiv.org |

| Stopped-Flow Synthesis | Rapid optimization of reaction conditions for transformations involving this compound. nih.gov | Minimal reagent consumption, accelerated experimentation, suitable for library synthesis. nih.gov |

Investigation of Biological Interactions and Pharmacological Applications of this compound Derivatives

Derivatives of this compound are of significant interest for their potential biological and pharmacological activities. The 4-butylbenzyl group can be incorporated into a wide range of molecular scaffolds to modulate their physicochemical properties, such as lipophilicity, which can in turn influence their biological activity.

Research has shown that some benzyl (B1604629) bromide derivatives exhibit antibacterial and antifungal properties. nih.govresearchgate.net Future studies could explore the synthesis of a broader range of this compound derivatives and screen them for activity against a wider panel of pathogenic microorganisms, including drug-resistant strains. The synthesis of sulfonamide derivatives, a class of compounds known for their diverse biological activities, from bromo-functionalized precursors is an active area of research. ijcce.ac.ir

Furthermore, 4-tert-butylbenzyl bromide has been used in the synthesis of compounds targeting specific biological pathways. For instance, it has been used as a reagent in the preparation of sphingosine (B13886) kinase inhibitors and other biologically active molecules. cymitquimica.com The continued use of this compound as a scaffold in medicinal chemistry is expected to lead to the discovery of new therapeutic agents. nih.gov Structure-activity relationship (SAR) studies will be crucial in optimizing the biological activity of these derivatives. For example, in the development of novel antifungal agents, the 4-tert-butylbenzyl group has been identified as a favorable substituent in certain molecular architectures. mdpi.com

| Compound Class | Potential Biological Application |

| Simple Benzyl Bromide Derivatives | Antibacterial and antifungal agents. nih.govresearchgate.net |

| Sulfonamide Derivatives | Broad-spectrum antimicrobial agents. ijcce.ac.ir |

| Complex Heterocycles | Enzyme inhibitors (e.g., sphingosine kinase inhibitors), receptor modulators. cymitquimica.com |

| 4-Aminopiperidines | Antifungal agents targeting ergosterol (B1671047) biosynthesis. mdpi.com |

Q & A

Q. What are the critical safety protocols for handling brominated benzyl derivatives like 4-Butylbenzyl Bromide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves, safety goggles, and lab coats. Respiratory protection (e.g., fume hoods) is mandatory due to volatile brominated compounds .

- Storage: Store in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong bases or oxidizing agents) .

- Emergency Measures: For spills, use inert absorbents (e.g., sand) and avoid direct contact. In case of skin exposure, rinse immediately with water for 15+ minutes and seek medical attention .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

- Reaction Setup: Use anhydrous conditions to prevent hydrolysis. Monitor temperature rigorously, as bromination reactions are often exothermic .

- Documentation: Follow guidelines from Beilstein Journal of Organic Chemistry: Include detailed procedures (solvents, catalysts, reaction times) and characterization data (e.g., NMR, GC purity >98%) in the main text or supplementary materials .

- Validation: Cross-check yields and purity with independent trials to ensure reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., CDCl3) and compare with literature data for analogous brominated compounds .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+1]+ ion) and fragmentation patterns .

- Purity Analysis: Use GC or HPLC with internal standards to verify >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for brominated benzyl compounds under varying storage conditions?

Methodological Answer:

- Controlled Studies: Conduct accelerated stability tests at elevated temperatures (e.g., 40°C, 75% RH) and compare degradation products via TLC or HPLC .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., moisture, light exposure) .

- Replicability: Share raw data and protocols publicly to enable independent verification .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations: Model transition states and reaction energetics using software like Gaussian or ORCA. Validate predictions with experimental kinetics .

- Solvent Effects: Simulate polarity and solvation impacts using COSMO-RS or SMD models .

- Benchmarking: Compare computational results with empirical data from analogous reactions (e.g., 4-Bromobenzyl Bromide) .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Error Tracing: Audit procedural variables (e.g., reagent purity, reaction time) using Ishikawa diagrams .

- Advanced Characterization: Employ 2D NMR (e.g., HSQC, COSY) to confirm structural consistency and detect impurities .

- Collaborative Review: Engage peers to independently analyze spectra and identify overlooked anomalies .

Methodological Notes

- Literature Review: Use SciFinder or Reaxys to locate primary studies on brominated benzyl compounds, prioritizing peer-reviewed journals over vendor datasheets .

- Ethical Reporting: Disclose conflicts of interest and adhere to citation standards (e.g., ACS Style) to avoid plagiarism .

- Data Archiving: Store raw spectra and lab notebooks in secure, version-controlled repositories (e.g., Figshare) for auditability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.